molecular formula C30H26N4O8S4 B071579 DIBA-2 CAS No. 171744-40-4

DIBA-2

Cat. No.: B071579
CAS No.: 171744-40-4
M. Wt: 698.8 g/mol
InChI Key: OTYIADUBGFZFSV-UHFFFAOYSA-N
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Description

These compounds are typically synthesized via palladium-catalyzed cross-coupling reactions, as exemplified by the use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran/water systems . Pharmacologically, boronic acids often demonstrate high gastrointestinal absorption and blood-brain barrier permeability, though DIBA-2’s specific bioactivity remains uncharacterized in the provided evidence .

Properties

CAS No.

171744-40-4

Molecular Formula

C30H26N4O8S4

Molecular Weight

698.8 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)

InChI Key

OTYIADUBGFZFSV-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C

Other CAS No.

171744-40-4

Synonyms

PD 156202
PD-156202
PD156202

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) typically involves multiple steps. One common method starts with the preparation of the benzamide derivative, followed by the introduction of the acetylamino sulfonyl group. The final step involves the formation of the dithiobis bridge, which links two benzamide molecules.

    Preparation of Benzamide Derivative: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.

    Introduction of Acetylamino Sulfonyl Group: The benzamide derivative is then reacted with acetic anhydride and sulfonyl chloride to introduce the acetylamino sulfonyl group.

    Formation of Dithiobis Bridge: The final step involves the oxidation of thiol groups to form the dithiobis bridge, linking two benzamide molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include benzoic acid, ammonia, acetic anhydride, sulfonyl chloride, and oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the dithiobis bridge, yielding thiol derivatives.

    Substitution: The acetylamino sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) involves its interaction with molecular targets such as enzymes and receptors. The acetylamino sulfonyl group can interact with active sites of enzymes, inhibiting their activity. The dithiobis bridge can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DIBA-2 (inferred properties) with structurally analogous boronic acid derivatives, emphasizing physicochemical properties, synthesis, and pharmacological profiles:

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic Acid (6-Bromo-2,3-dichlorophenyl)boronic Acid Reference
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight (g/mol) 235.27 254.27 270.27
LogP (XLOGP3) 2.15 2.45 3.02
Solubility (mg/mL) 0.24 0.18 0.12
Synthesis Method Pd-catalyzed coupling Suzuki-Miyaura coupling Buchwald-Hartwig amination
BBB Permeability Yes No Yes
GI Absorption High Moderate High

Key Findings:

Structural Variations :

  • This compound and its analogs differ in halogen substitution patterns. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has two chlorine atoms, increasing its molecular weight and hydrophobicity (LogP = 3.02) compared to this compound (LogP = 2.15) .
  • These substitutions influence solubility; this compound exhibits higher solubility (0.24 mg/mL) than its dichloro analog (0.12 mg/mL) .

The (3-Bromo-5-chlorophenyl)boronic acid requires Suzuki-Miyaura coupling, while the dichloro analog may necessitate harsher conditions due to steric hindrance .

In contrast, (3-Bromo-5-chlorophenyl)boronic acid’s moderate GI absorption limits its bioavailability .

Thermodynamic Stability :

  • This compound’s bioavailabilty score (0.55) and Leadlikeness (1.0) indicate favorable drug-likeness compared to analogs with higher molecular complexity .

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